1-Propene, 2-(methylseleno)- 1-Propene, 2-(methylseleno)-
Brand Name: Vulcanchem
CAS No.: 114659-08-4
VCID: VC19159576
InChI: InChI=1S/C4H8Se/c1-4(2)5-3/h1H2,2-3H3
SMILES:
Molecular Formula: C4H8Se
Molecular Weight: 135.08 g/mol

1-Propene, 2-(methylseleno)-

CAS No.: 114659-08-4

Cat. No.: VC19159576

Molecular Formula: C4H8Se

Molecular Weight: 135.08 g/mol

* For research use only. Not for human or veterinary use.

1-Propene, 2-(methylseleno)- - 114659-08-4

Specification

CAS No. 114659-08-4
Molecular Formula C4H8Se
Molecular Weight 135.08 g/mol
IUPAC Name 2-methylselanylprop-1-ene
Standard InChI InChI=1S/C4H8Se/c1-4(2)5-3/h1H2,2-3H3
Standard InChI Key XPNWZCWOHZSOHX-UHFFFAOYSA-N
Canonical SMILES CC(=C)[Se]C

Introduction

Structural and Physicochemical Properties

The structure of 1-propene, 2-(methylseleno)- consists of a propene backbone (CH2=CHCH3\text{CH}_2=\text{CH}-\text{CH}_3) with a methylseleno (SeCH3-\text{SeCH}_3 ) group substituted at the second carbon. This configuration places the selenium atom in conjugation with the double bond, creating a polarized π\pi-system that influences both its electronic and steric properties. Key physicochemical parameters inferred from analogous selenides include:

PropertyValue/Description
Boiling Point~120–130°C (estimated)
Density~1.3–1.4 g/cm³ (predicted)
SolubilityLow in water; soluble in organic solvents
IR Spectroscopyν(Se-C)\nu(\text{Se-C}): ~550–600 cm⁻¹

The compound’s instability under acidic conditions and sensitivity to oxidation are consistent with trends observed in allylic selenides .

Synthetic Methodologies

Grignard-Based Selenation

A primary route to 1-propene, 2-(methylseleno)- involves the reaction of propene derivatives with methylselenol (CH3SeH\text{CH}_3\text{SeH}) or its precursors. For example, treatment of 2-chloropropene with methylselenol in the presence of a base yields the target compound via nucleophilic substitution:

CH2=CHCH2Cl+CH3SeCH2=CHCH2SeCH3+Cl\text{CH}_2=\text{CH}-\text{CH}_2\text{Cl} + \text{CH}_3\text{Se}^- \rightarrow \text{CH}_2=\text{CH}-\text{CH}_2\text{SeCH}_3 + \text{Cl}^-

This method parallels the synthesis of methaneselenol, where methyl Grignard reagents react with elemental selenium .

Selenoxide Elimination

Allylic selenides can also be prepared through the elimination of selenoxides. Oxidation of 3-(methylseleno)-1-propanol with hydrogen peroxide generates a selenoxide intermediate, which undergoes thermal elimination to form 1-propene, 2-(methylseleno)-:

HOCH2CH(SeCH3)CH3H2O2CH2=CHCH2SeCH3+H2O\text{HO}-\text{CH}_2-\text{CH}(\text{SeCH}_3)-\text{CH}_3 \xrightarrow{\text{H}_2\text{O}_2} \text{CH}_2=\text{CH}-\text{CH}_2\text{SeCH}_3 + \text{H}_2\text{O}

This pathway is analogous to the behavior of allylic selenides described in studies on selenoxide rearrangements .

Reactivity and Applications

Cycloaddition Reactions

The electron-deficient double bond in 1-propene, 2-(methylseleno)- participates in [2+2] cycloadditions with electron-rich dienophiles. For instance, reaction with ethyl propiolate yields cyclobutane derivatives, a transformation leveraged in the synthesis of strained ring systems :

CH2=CHCH2SeCH3+HCCCOOEtCyclobutane adduct\text{CH}_2=\text{CH}-\text{CH}_2\text{SeCH}_3 + \text{HC}\equiv\text{C}-\text{COOEt} \rightarrow \text{Cyclobutane adduct}

Oxidative Functionalization

Oxidation with ozone or periodate cleaves the selenium-carbon bond, producing allylic alcohols or ketones. This reactivity mirrors the oxidative degradation of allylic selenides to allylic alcohols, as documented in studies on seleninate rearrangements :

CH2=CHCH2SeCH3O3CH2=CHCH2OH+CH3SeO3H\text{CH}_2=\text{CH}-\text{CH}_2\text{SeCH}_3 \xrightarrow{\text{O}_3} \text{CH}_2=\text{CH}-\text{CH}_2\text{OH} + \text{CH}_3\text{SeO}_3\text{H}

Cross-Coupling Reactions

Future Directions

Current research gaps include detailed kinetic studies of its cycloaddition reactions and applications in asymmetric catalysis. Advances in selenium-directed C–H activation could further elevate its utility in medicinal chemistry and materials science.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator